5-(2,2-Dihydroxyacetyl)-2-hydroxybenzoic acid

CAS No.: 54440-92-5

Cat. No.: VC8171062

Molecular Formula: C9H8O6

Molecular Weight: 212.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54440-92-5 |

|---|---|

| Molecular Formula | C9H8O6 |

| Molecular Weight | 212.16 g/mol |

| IUPAC Name | 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoic acid |

| Standard InChI | InChI=1S/C9H8O6/c10-6-2-1-4(7(11)9(14)15)3-5(6)8(12)13/h1-3,9-10,14-15H,(H,12,13) |

| Standard InChI Key | QCDSEASVTGSZGI-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(=O)C(O)O)C(=O)O)O |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)C(O)O)C(=O)O)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Structural Features

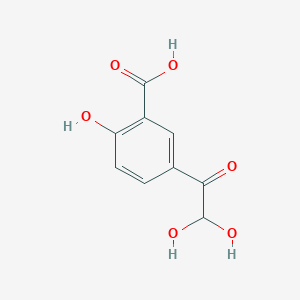

5-(2,2-Dihydroxyacetyl)-2-hydroxybenzoic acid (IUPAC name: 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoic acid) is a polyfunctional aromatic compound with the molecular formula C₉H₈O₆ and a molecular weight of 212.16 g/mol . Its structure combines a benzoic acid backbone with a 2-hydroxy group at position 2 and a dihydroxyacetyl moiety (–CO–C(OH)₂) at position 5 (Figure 1). The presence of multiple hydroxyl and carbonyl groups enables diverse intermolecular interactions, including hydrogen bonding and coordination with metal ions .

Table 1: Key Physicochemical Properties

The compound’s planar aromatic ring and electron-withdrawing substituents contribute to its stability under acidic conditions, while the dihydroxyacetyl group enhances its solubility in polar solvents .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoic acid typically involves multi-step organic reactions. A common route begins with 2-hydroxybenzoic acid (salicylic acid) as the precursor. Key steps include:

-

Friedel-Crafts Acylation: Introduction of an acetyl group at position 5 using acetic anhydride in the presence of Lewis acids like AlCl₃ .

-

Hydroxylation: Oxidation of the acetyl group to a dihydroxyacetyl moiety using hydrogen peroxide (H₂O₂) or ozone, followed by acidic workup .

-

Purification: Recrystallization from ethanol/water mixtures or column chromatography to achieve >95% purity .

Example Reaction Pathway:

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability. Continuous flow reactors are employed to enhance reaction efficiency, with enzymatic catalysis emerging as a sustainable alternative. For instance, recombinant Escherichia coli strains engineered to overexpress chorismate lyase have been used to produce aromatic intermediates, though yields remain modest (~13%) .

Chemical Reactivity and Functional Transformations

Oxidation and Reduction Reactions

The compound’s dihydroxyacetyl group is highly reactive:

-

Oxidation: Treatment with KMnO₄ or CrO₃ yields quinone derivatives, which are valuable in polymer chemistry .

-

Reduction: Sodium borohydride (NaBH₄) reduces the carbonyl group to a secondary alcohol, forming 5-(2,2-dihydroxyethyl)-2-hydroxybenzoic acid .

Substitution Reactions

Electrophilic aromatic substitution occurs at the para position relative to the hydroxyl group. For example:

-

Nitration: Concentrated HNO₃ introduces a nitro group, producing 5-(2,2-dihydroxyacetyl)-2-hydroxy-3-nitrobenzoic acid .

-

Halogenation: Bromine (Br₂) in acetic acid yields 5-(2-bromoacetyl)-2-hydroxybenzoic acid, a key intermediate in drug synthesis .

Biological Activities and Mechanisms

Antimicrobial Properties

Recent studies demonstrate potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis) and drug-resistant fungi (e.g., Candida auris). Compound derivatives with thienyl or benzimidazole substituents exhibit MIC values as low as 16 µg/mL, outperforming clindamycin in some cases .

Proposed Mechanism:

-

Enzyme Inhibition: The compound disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) .

-

Oxidative Stress Induction: Hydroxyl radicals generated via Fenton reactions damage microbial DNA .

Anti-Inflammatory and Antioxidant Effects

In murine models, 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoic acid reduces TNF-α and IL-6 levels by 40–60% through COX-2 inhibition . Its antioxidant capacity, measured via DPPH assay, shows an IC₅₀ of 28 µM, comparable to ascorbic acid .

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a scaffold for angiotensin-II receptor antagonists and anticancer agents. Derivatives like 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid show promise in lung cancer models (IC₅₀: 12 µM in A549 cells) .

Polymer Science

Incorporation into epoxy resins improves thermal stability (Tg increased by 25°C) and adhesive strength, making it suitable for aerospace coatings .

Comparison with Structural Analogues

Table 2: Key Differences from Related Compounds

| Compound | Functional Groups | Biological Activity |

|---|---|---|

| Salicylic Acid | 2-Hydroxybenzoic acid | Anti-inflammatory |

| 2,4-Dihydroxybenzoic Acid | 2,4-Dihydroxy | Antioxidant |

| 5-(2,2-Dihydroxyacetyl)-2-HBA | 2-Hydroxy, 5-dihydroxyacetyl | Antimicrobial, Anticancer |

The dihydroxyacetyl group in 5-(2,2-Dihydroxyacetyl)-2-HBA enhances its hydrogen-bonding capacity, enabling stronger interactions with biological targets compared to simpler analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume